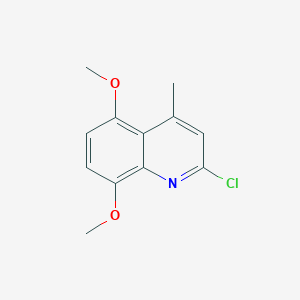

2-Chloro-5,8-dimethoxy-4-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5,8-dimethoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-7-6-10(13)14-12-9(16-3)5-4-8(15-2)11(7)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTDGXZOUFALGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296525 | |

| Record name | 2-chloro-5,8-dimethoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58868-27-2 | |

| Record name | 58868-27-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-5,8-dimethoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-5,8-dimethoxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Chloro-5,8-dimethoxy-4-methylquinoline, a substituted quinoline of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on the synthesis of its immediate precursor and the general biological activities of related quinoline derivatives to provide a foundational understanding for researchers.

Core Chemical Properties

This compound, with the CAS number 58868-27-2, is a halogenated aromatic heterocyclic compound. Its structure features a quinoline core substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and two methoxy groups at the 5- and 8-positions. This combination of functional groups makes it a potential intermediate for the synthesis of more complex molecules with diverse biological activities.

A summary of its known physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClNO₂ | [1] |

| Molecular Weight | 237.68 g/mol | [1] |

| CAS Number | 58868-27-2 | [1] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 378.1 °C at 760 mmHg | [1] |

| Density | 1.231 g/cm³ | [1] |

| Flash Point | 182.4 °C | [1] |

| LogP | 3.21380 | [1] |

| Refractive Index | 1.591 | [1] |

Safety Information: This compound is classified as toxic if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment should be used when handling this chemical.

Synthesis and Experimental Protocols

Synthesis of the Precursor: 5,8-Dimethoxy-2-methylquinolin-4-ol

A detailed protocol for the synthesis of the 4-hydroxy precursor is available and is based on the Conrad-Limpach reaction.

Experimental Protocol:

Materials:

-

2,5-Dimethoxyaniline

-

Ethyl acetoacetate

-

Polyphosphoric acid

-

Ice water

-

Saturated NaHCO₃ solution

Procedure:

-

To a mixture of 4-methoxyaniline (4.0 g, 32.9 mmol) and ethyl acetoacetate (14.0 mL), add polyphosphoric acid (16.0 g, 47.3 mmol) drop-wise with stirring while maintaining the temperature at 170 °C.

-

Continue heating at 170 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water with stirring for 1 hour.

-

Filter the resulting precipitate.

-

Wash the filter cake with a saturated NaHCO₃ solution for 1 hour at 0 °C.

-

Filter the solid and dry to obtain the yellow powdery product, 6-methoxy-2-methyl-3-nitroquinolin-4-ol (yield: 70%).[2]

Chlorination of the 4-Hydroxyquinoline Precursor

A general protocol for the chlorination of a similar 4-hydroxyquinoline derivative using phosphorus oxychloride (POCl₃) is described below. This can be adapted for the synthesis of the target compound.

Experimental Protocol:

Materials:

-

5,8-dimethoxy-2-methylquinolin-4-ol (precursor)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Saturated NaHCO₃ solution

Procedure:

-

In a reaction vessel, dissolve the precursor, 5,8-dimethoxy-2-methylquinolin-4-ol (5.4 mmol), in POCl₃ (36.2 mL).

-

Add a catalytic amount (2 drops) of DMF to the solution.

-

Heat the mixture at 110 °C for 2 hours, with stirring.

-

After the reaction is complete, concentrate the solution under reduced pressure to obtain a solid.

-

Wash the solid with a saturated NaHCO₃ solution for 1 hour at 0 °C.

-

Filter the mixture and dry the filter cake to obtain the final product, this compound.[2]

The following diagram illustrates the proposed synthetic workflow.

Spectral Data

Direct experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound is not available in the reviewed literature. For researchers aiming to synthesize and characterize this compound, spectral analysis of the final product and comparison with data from structurally similar compounds will be crucial for structure confirmation.

Biological Activity and Potential Applications

There is currently no published research detailing the specific biological activities or pharmacological properties of this compound. However, the quinoline scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[3][4][5]

A structurally related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated significant cytotoxic activity against colorectal cancer cell lines.[6] This suggests that the 2-chloro-8-methoxyquinoline core may be a valuable starting point for the development of novel anticancer agents.

For researchers interested in exploring the biological potential of this compound, a logical first step would be to perform in vitro cytotoxicity assays against a panel of cancer cell lines.

General Protocol for In Vitro Cytotoxicity Assays

Standard assays such as the MTT, LDH, or Annexin V/Propidium Iodide staining can be employed to assess cell viability and the mechanism of cell death.

The following diagram outlines a general workflow for the biological evaluation of a novel quinoline derivative.

Conclusion

This compound is a substituted quinoline with potential as a building block in medicinal chemistry. While direct experimental data on its synthesis, spectral properties, and biological activity are limited, this guide provides a framework for its preparation and initial biological evaluation based on established methods for related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications in drug discovery and development.

References

- 1. CAS#:58868-27-2 | 2-chloro-5,8-dimethoxy-4-methyl-quinoline | Chemsrc [chemsrc.com]

- 2. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: 2-Chloro-5,8-dimethoxy-4-methylquinoline

CAS Number: 58868-27-2

For Research, Scientific, and Drug Development Professionals

Introduction

2-Chloro-5,8-dimethoxy-4-methylquinoline is a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, exhibiting anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1] The specific substitutions of a chloro group at the 2-position, methoxy groups at the 5- and 8-positions, and a methyl group at the 4-position of the quinoline ring suggest that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information regarding its synthesis, chemical properties, and potential biological significance.

Physicochemical Properties

While detailed experimental data for this compound is limited in publicly available literature, a summary of its basic properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 58868-27-2 | ChemSrc[2] |

| Molecular Formula | C₁₂H₁₂ClNO₂ | Sigma-Aldrich[3] |

| Molecular Weight | 237.68 g/mol | Sigma-Aldrich[3] |

| Appearance | Solid (predicted) | ChemSrc[2] |

| Stability | Stable under recommended storage conditions. | ChemSrc[2] |

Synthesis

Proposed Synthetic Pathway

A likely synthetic approach would involve the cyclization of a suitably substituted aniline, such as 2,5-dimethoxyaniline, followed by chlorination. The Conrad-Limpach or Doebner-von Miller reactions are common methods for constructing the quinoline core.[4][5]

A potential precursor for this synthesis is 2,5-dimethoxy-4-chloroaniline, which can be synthesized from hydroquinone through a multi-step process involving alkylation, chlorination, nitration, and subsequent reduction.[6][7][8][9]

The general workflow for such a synthesis is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Chlorination of a Hydroxyquinoline Intermediate

The following is a generalized protocol for the chlorination of a hydroxyquinoline precursor, adapted from procedures for similar compounds.[10] Note: This protocol has not been specifically optimized for this compound and should be adapted and optimized by qualified personnel.

Materials:

-

4-Hydroxy-5,8-dimethoxy-2-methylquinoline (or related precursor)

-

Phosphorus oxychloride (POCl₃)

-

Dry toluene (or other suitable inert solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend the hydroxyquinoline precursor in dry toluene.

-

Slowly add phosphorus oxychloride (POCl₃) to the suspension via the dropping funnel at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, based on the analysis of structurally related dimethoxy-quinoline derivatives, the expected spectral features can be predicted.[11][12]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons on the quinoline ring, singlets for the two methoxy groups, and a singlet for the methyl group. |

| ¹³C NMR | Resonances for the aromatic carbons of the quinoline core, the methoxy carbons, and the methyl carbon. |

| IR Spectroscopy | Characteristic peaks for C-Cl, C-O (methoxy), and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the chlorine atom. |

Potential Biological Activity and Applications in Drug Development

While there are no direct studies on the biological activity of this compound, the broader class of substituted quinolines has shown significant promise in drug development.

Anticancer Potential

Numerous quinoline derivatives have been investigated as anticancer agents.[1] A structurally related, more complex compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated cytotoxic activity against colorectal cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway.[1] This suggests that this compound could serve as a scaffold for the development of novel anticancer drugs.

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a potential target for quinoline-based inhibitors.

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by substituted quinolines.

Other Potential Applications

Derivatives of quinoline have also been explored for their antimicrobial and anti-inflammatory activities.[13] The presence of the chloro and methoxy groups on the quinoline ring of the target compound could modulate these activities.

Experimental Protocols for Biological Evaluation

For researchers interested in investigating the biological potential of this compound, standard in vitro assays would be the initial step.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the effect of a compound on cell viability.

Workflow:

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

This compound is a chemical entity with significant potential as a building block in the development of new therapeutic agents, particularly in the field of oncology. While direct experimental data on this specific compound is scarce, this guide provides a comprehensive overview based on the chemistry and biological activities of structurally related molecules. Further research is warranted to fully elucidate the synthetic pathways, physicochemical properties, and pharmacological profile of this promising compound.

References

- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The Synthesis of 2,5-Dimethoxy-4-Chloroaniline | Semantic Scholar [semanticscholar.org]

- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 7. CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline - Google Patents [patents.google.com]

- 8. 2,5-Dimethoxy-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide on 2-Chloro-5,8-dimethoxy-4-methylquinoline

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the available scientific and technical information on the molecular structure, properties, and synthesis of 2-Chloro-5,8-dimethoxy-4-methylquinoline. Despite a comprehensive search of available scientific literature and chemical databases, it is important to note that detailed experimental data for this specific compound is limited. This guide presents the currently available information and provides context based on structurally related compounds to facilitate future research and development efforts.

Molecular Structure and Chemical Identity

This compound is a substituted quinoline derivative. The core of the molecule is a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The specific substitutions for this compound are a chlorine atom at the 2-position, methoxy groups at the 5- and 8-positions, and a methyl group at the 4-position.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 58868-27-2 | ChemSrc |

| Molecular Formula | C₁₂H₁₂ClNO₂ | ChemSrc |

| Molecular Weight | 237.68 g/mol | ChemSrc |

| Canonical SMILES | COC1=CC=C2C(=C1OC)C(=C(C)N=C2)Cl | PubChem (deduced) |

| InChI Key | InChI=1S/C12H12ClNO2/c1-7-6-11(13)14-12-5-4-9(15-2)8(7)10(12)16-3/h4-6H,1-3H3 | PubChem (deduced) |

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively reported. The following table summarizes the available information.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

Synthesis and Experimental Protocols

A plausible synthetic approach could involve a multi-step process starting from a suitably substituted aniline, followed by cyclization to form the quinoline core, and subsequent chlorination.

Hypothetical Synthetic Pathway:

A potential synthetic route could be adapted from the known synthesis of quinoline derivatives. One common method is the Combes quinoline synthesis or a similar cyclization reaction.

Caption: A possible synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 5,8-dimethoxy-4-methylquinolin-2-ol. This intermediate could potentially be synthesized via a reaction between 2,5-dimethoxyaniline and an appropriate β-ketoester, such as ethyl acetoacetate, under acidic conditions followed by thermal cyclization.

-

Step 2: Chlorination. The resulting quinolin-2-ol would then be subjected to chlorination. A common reagent for this transformation is phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine. The reaction would likely be carried out under reflux conditions in an inert solvent.

-

Work-up and Purification. After the reaction is complete, the mixture would be carefully quenched with ice water and neutralized. The crude product would then be extracted with an organic solvent, dried, and purified, typically by column chromatography or recrystallization.

Note: This is a generalized and hypothetical protocol. The specific reaction conditions, including temperature, reaction time, and stoichiometry, would need to be optimized for this particular substrate.

Spectroscopic Data

No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. For definitive structural confirmation and characterization, acquisition of this data is essential.

Biological Activity and Signaling Pathways

There is currently no published information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. The quinoline scaffold is a known pharmacophore present in numerous biologically active compounds, including antimalarials, antibacterials, and anticancer agents. Therefore, it is plausible that this compound could exhibit biological activity, but this would require experimental validation.

Conclusion and Future Directions

This compound is a chemical entity for which detailed scientific information is scarce in publicly accessible sources. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, a validated synthetic protocol, and its spectroscopic and biological profiles are currently lacking.

For researchers and drug development professionals interested in this molecule, the immediate priorities would be:

-

De novo Synthesis and Characterization: To develop and optimize a reliable synthetic route and to fully characterize the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).

-

Biological Screening: To evaluate the compound in a battery of in vitro assays to identify any potential biological activities. Given the quinoline core, screening against cancer cell lines, microbial strains, and relevant enzymes (e.g., kinases) would be a logical starting point.

This technical guide highlights the current knowledge gap and provides a foundational framework for initiating further research into this compound.

An In-depth Technical Guide to the Synthesis of 2-Chloro-5,8-dimethoxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-chloro-5,8-dimethoxy-4-methylquinoline, a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. The described methodology is based on established organic chemistry principles and reactions, offering a reproducible route for the laboratory-scale synthesis of this target compound. This document details the necessary starting materials, step-by-step experimental protocols, and expected outcomes, supported by quantitative data and visual representations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a two-step sequence. The initial step involves the construction of the core quinoline scaffold via the Knorr quinoline synthesis to yield 5,8-dimethoxy-4-methylquinolin-2(1H)-one. This intermediate is subsequently chlorinated at the 2-position to afford the final product. The Knorr synthesis is favored under strongly acidic conditions, which directs the cyclization of the β-ketoanilide intermediate to form the 2-quinolone isomer.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of this compound. The values are based on typical yields and characteristics reported for analogous reactions in the literature.

Table 1: Synthesis of 5,8-dimethoxy-4-methylquinolin-2(1H)-one (Intermediate)

| Parameter | Value | Reference |

| Starting Materials | 2,5-Dimethoxyaniline, Ethyl acetoacetate | [1][2] |

| Reaction Type | Knorr Quinoline Synthesis | [1][3] |

| Catalyst/Reagent | Concentrated Sulfuric Acid | [1][2] |

| Typical Yield | 60-75% | General literature yields for Knorr synthesis. |

| Physical State | Solid | Assumed based on similar quinolones. |

| Purification Method | Recrystallization | Common for this class of compounds. |

Table 2: Synthesis of this compound (Final Product)

| Parameter | Value | Reference |

| Starting Material | 5,8-dimethoxy-4-methylquinolin-2(1H)-one | N/A |

| Reaction Type | Chlorination | [4] |

| Reagent | Phosphorus Oxychloride (POCl₃) | [4][5][6] |

| Typical Yield | 70-85% | General literature yields for 2-quinolone chlorination.[4] |

| Physical State | Solid | Assumed based on similar chloroquinolines. |

| Purification Method | Column Chromatography or Recrystallization | Common for this class of compounds. |

Experimental Protocols

Step 1: Synthesis of 5,8-dimethoxy-4-methylquinolin-2(1H)-one (Knorr Quinoline Synthesis)

This procedure outlines the synthesis of the 2-quinolone intermediate from 2,5-dimethoxyaniline and ethyl acetoacetate.

Materials and Reagents:

-

2,5-Dimethoxyaniline

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (98%)

-

Ethanol

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Deionized Water

Procedure:

-

Formation of the β-ketoanilide: In a round-bottom flask, combine 2,5-dimethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents). Heat the mixture with stirring at 110-130°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

-

Cyclization: Allow the reaction mixture to cool to room temperature. Slowly and carefully add the crude β-ketoanilide intermediate to an excess of cold (0-5°C) concentrated sulfuric acid (approximately 5-10 equivalents by volume) with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100°C for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold deionized water, and dried under vacuum.

-

Purification: The crude 5,8-dimethoxy-4-methylquinolin-2(1H)-one can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound

This procedure details the chlorination of the 2-quinolone intermediate to the final product.

Materials and Reagents:

-

5,8-dimethoxy-4-methylquinolin-2(1H)-one

-

Phosphorus Oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend 5,8-dimethoxy-4-methylquinolin-2(1H)-one (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

-

Chlorination: Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting material is no longer observed.

-

Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a stirred mixture of crushed ice and dichloromethane.

-

The aqueous layer is neutralized by the cautious addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthesis pathway and the experimental workflow for each key step.

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the Knorr synthesis of the quinolin-2-one intermediate.

Caption: Experimental workflow for the chlorination of the quinolin-2-one intermediate.

References

An In-depth Technical Guide on the Biological Activity of 2-Chloro-5,8-dimethoxy-4-methylquinoline and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 2-Chloro-5,8-dimethoxy-4-methylquinoline is limited in publicly available literature. This guide provides a comprehensive overview based on the activities of structurally similar quinoline derivatives, with a primary focus on the extensively studied compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, to infer potential biological activities and mechanisms of action.

Introduction to Quinolines in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The biological effects of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring.[2] This guide focuses on the potential biological activity of this compound by examining the established activities of its structural analogs.

Inferred Biological Activities from Structurally Related Compounds

Extensive research on quinoline derivatives highlights their potential as antiproliferative and cytotoxic agents against various cancer cell lines.[1][4] The primary analog discussed in this guide, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (referred to as Compound 49 in a key study), has demonstrated significant and selective cytotoxicity against colorectal cancer cells.[5]

Cytotoxic Activity

Compound 49 exhibited potent cytotoxic effects against several cancer cell lines, particularly colorectal cancer lines HCT116 and Caco-2.[5] The cytotoxic activity of this compound was found to be significantly higher than that of the parent compound, neocryptolepine, and the commonly used chemotherapy drug, 5-fluorouracil (5-Fu), at the same concentrations in HCT116 cells.[5] Importantly, Compound 49 showed significantly reduced cytotoxicity towards normal human intestinal epithelial HIEC cells, indicating a degree of selectivity for cancer cells.[5]

Table 1: Cytotoxicity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) and Reference Compounds. [5]

| Compound | Cell Line | IC50 (µM) |

| Compound 49 | HCT116 (Colorectal Cancer) | 0.35 |

| Compound 49 | Caco-2 (Colorectal Cancer) | 0.54 |

| Compound 49 | PANC-1 (Pancreatic Cancer) | Not specified |

| Compound 49 | SMMC-7721 (Liver Cancer) | Not specified |

| Compound 49 | AGS (Gastric Cancer) | Not specified |

| Compound 49 | HIEC (Normal Intestinal Epithelial) | > 50 |

| Neocryptolepine | HCT116 (Colorectal Cancer) | 6.26 |

| Neocryptolepine | HIEC (Normal Intestinal Epithelial) | 31.37 |

| 5-Fluorouracil (5-Fu) | HCT116 (Colorectal Cancer) | Low cytotoxicity at 0.35 µM |

| 5-Fluorouracil (5-Fu) | Caco-2 (Colorectal Cancer) | Less active than Compound 49 |

Potential Mechanisms of Action

Based on studies of analogous compounds, the biological activity of this compound could be mediated through several mechanisms, including the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways.[4][5]

Cell Cycle Arrest and Apoptosis

Compound 49 was shown to arrest the cell cycle at the G2/M phase in HCT116 and Caco-2 colorectal cancer cells.[5] Furthermore, it was found to induce apoptosis through the mitochondrial pathway, evidenced by the promotion of reactive oxygen species (ROS) production and a reduction in mitochondrial membrane potential.[5]

Inhibition of Cell Proliferation and Migration

The antiproliferative effects of Compound 49 were further demonstrated by its ability to inhibit colony formation and cell migration in colorectal cancer cell lines.[5]

Modulation of Signaling Pathways

A key mechanism of action identified for Compound 49 is the modulation of the PI3K/AKT/mTOR signaling pathway.[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[4][5][6] Western blot analysis indicated that Compound 49 exerts its cytotoxic effects on HCT116 and Caco-2 cells by modulating this pathway.[5]

Other potential mechanisms for quinoline derivatives include DNA intercalation and the inhibition of topoisomerase enzymes, which lead to DNA damage and apoptosis.[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the research of analogous compounds.

Synthesis of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)

The synthesis of this class of compounds generally involves multi-step reactions. While the specific synthesis for this compound is not detailed in the provided search results, a general approach for similar quinolines involves the Conrad-Limpach-Knorr synthesis or modifications thereof.[7] This typically involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[7] The resulting hydroxyquinoline can then be chlorinated.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[2]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included. The plates are then incubated for a specified period, typically 48-72 hours.[2]

-

MTT Addition: The treatment medium is removed, and a solution of MTT in fresh medium is added to each well. The plates are incubated for 3-4 hours at 37°C.[2]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

-

Protein Extraction: Cells are treated with the test compound for a specified time, then lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a method such as the Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p-PI3K, p-AKT, p-mTOR).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The membrane is treated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Mandatory Visualizations

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell survival, proliferation, and growth. Its inhibition is a common mechanism for anticancer agents.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

2-Chloro-5,8-dimethoxy-4-methylquinoline: A Technical Review of Its Synthesis, Properties, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-chloro-5,8-dimethoxy-4-methylquinoline is limited in publicly available literature. This guide provides an in-depth overview based on established chemical principles and data from structurally analogous compounds. The experimental protocols and potential biological activities described herein are inferred and should serve as a foundation for future research.

Core Compound Properties

This compound (CAS No. 58868-27-2) is a substituted quinoline with a molecular formula of C12H12ClNO2 and a molecular weight of 237.68 g/mol .[1] Quinolines are a class of heterocyclic aromatic organic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[2][3] The presence of a chlorine atom at the 2-position, methoxy groups at the 5- and 8-positions, and a methyl group at the 4-position are expected to influence its chemical reactivity and biological profile.

Physicochemical Data

Quantitative data for the target compound is sparse. The following table summarizes available and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C12H12ClNO2 | [1] |

| Molecular Weight | 237.682 g/mol | [1] |

| Density | 1.231 g/cm³ | [1] |

| Boiling Point | 378.1°C at 760 mmHg | [1] |

| Flash Point | 182.4°C | [1] |

| LogP | 3.21380 | [1] |

Synthesis and Experimental Protocols

While a direct, published synthesis for this compound was not found, a plausible synthetic route can be inferred from the synthesis of its isomers and related quinoline derivatives. A common and versatile method for quinoline synthesis is the Conrad-Limpach-Knorr synthesis, followed by chlorination.

Proposed Synthesis of the Precursor: 5,8-dimethoxy-4-methylquinolin-2-ol

The logical precursor to the target compound is 5,8-dimethoxy-4-methylquinolin-2-ol. This can be synthesized via a reaction between 2,5-dimethoxyaniline and ethyl acetoacetate.

Experimental Protocol: Conrad-Limpach-Knorr Synthesis

-

Condensation: In a round-bottom flask, combine 2,5-dimethoxyaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

-

Heat the mixture to 140-150°C for approximately 2 hours, monitoring the reaction by thin-layer chromatography (TLC) for the disappearance of the aniline starting material.[4]

-

Allow the reaction mixture to cool to room temperature. The intermediate product is ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate.

-

Cyclization: Add the crude intermediate to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to 250-260°C to induce thermal cyclization.[4] Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and perform a base-acid workup to isolate the crude 5,8-dimethoxy-4-methylquinolin-2-ol.

-

Purify the product by recrystallization from a suitable solvent like ethanol.

Proposed Chlorination to Yield this compound

The hydroxyl group at the 2-position of the quinolinol precursor can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5,8-dimethoxy-4-methylquinolin-2-ol (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for several hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

References

potential therapeutic targets of dimethoxy-methylquinoline derivatives

An In-depth Technical Guide to the Potential Therapeutic Targets of Dimethoxy-Methylquinoline Derivatives

For: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide range of pharmacological activities.[1] This technical guide focuses on dimethoxy-methylquinoline derivatives, a subclass with emerging therapeutic potential. While direct research on many specific isomers is nascent, this document synthesizes the current understanding by examining structurally related compounds to elucidate probable biological targets and mechanisms of action. We will delve into key signaling pathways, present available quantitative data, detail relevant experimental methodologies, and provide visualizations to guide future research and drug development in oncology, infectious diseases, and inflammation.

Introduction: The Quinoline Scaffold

The quinoline ring system is a "privileged structure" in drug discovery, meaning it can interact with a diverse array of biological targets.[2] The therapeutic profile of a quinoline derivative is heavily influenced by the type and position of its substituents.[1][3] Methoxy and methyl groups, in particular, are known to modulate the compound's electronic properties and steric interactions, which can significantly enhance cytotoxic potential and target specificity.[1] This guide consolidates the evidence for the therapeutic targeting potential of quinoline derivatives featuring these key substitutions.

Potential Therapeutic Targets and Mechanisms of Action

Based on extensive research into the broader quinoline class, several key molecular targets and signaling pathways have been identified as being potentially modulated by dimethoxy-methylquinoline derivatives.

Enzyme Inhibition

2.1.1. Receptor Tyrosine Kinases (RTKs) Many quinoline derivatives are known to inhibit RTKs, which are crucial enzymes in cell proliferation and survival.[4] Dysregulation of RTK signaling is a hallmark of many cancers.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a frequently identified target for quinoline compounds.[1][4] Inhibition of EGFR can disrupt downstream signaling cascades, such as the PI3K/AKT/mTOR pathway.

-

c-Met Kinase: The HGF/c-Met signaling pathway is vital in cancer development. A series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of c-Met tyrosine kinase.[5]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs like KDR and flt-4 can prevent angiogenesis, a critical process for tumor growth.[6]

2.1.2. Histone Methyltransferases (HMTs) Epigenetic modulation is a promising avenue for cancer therapy. G9a and EZH2 are histone-lysine N-methyltransferases that play central roles in gene repression and are aberrantly regulated in several diseases.[7]

-

G9a: 2,4-diamino-6,7-dimethoxyquinoline derivatives have been identified as potent and selective inhibitors of G9a and the related enzyme GLP.[7] Computational and activity data highlight the critical importance of the dimethoxy groups on the benzenoid ring for potent G9a activity.[7]

-

Enhancer of Zeste Homologue 2 (EZH2): A series of 5-methoxyquinoline derivatives have been evaluated as EZH2 inhibitors.[8] One derivative, 5,8-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, showed activity against EZH2, suggesting the 5,8-dimethoxyquinoline scaffold is a viable starting point for developing HMT inhibitors.[2]

Disruption of Cellular Structures and Processes

-

Tubulin Polymerization: Certain quinoline derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[1]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to insert themselves between DNA base pairs (intercalation), which can disrupt DNA replication and transcription.[1][3] Others inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[4]

Modulation of Other Key Proteins

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Several quinoline derivatives have been identified as inhibitors of this pathway, and it is plausible that dimethoxy-methylquinoline compounds could target one or more of its components.[4]

-

P-glycoprotein (P-gp): P-gp is an efflux pump that contributes to multidrug resistance in cancer. 6-methoxy-2-arylquinoline analogues have been designed and synthesized as P-gp inhibitors, with some showing more potent activity than the reference drug verapamil.[9]

-

Nuclear Receptor Nur77: Derivatives of 8-methoxy-2-methylquinolin-4-ol have been explored as modulators of Nur77, a nuclear receptor implicated in cancer cell apoptosis.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for various dimethoxy- and methoxy-quinoline derivatives, highlighting their inhibitory activities.

Table 1: c-Met Kinase and Antiproliferative Activity of 6,7-dimethoxy-4-anilinoquinoline Derivatives [5]

| Compound ID | R-group on Benzimidazole | c-Met IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MKN-45 IC₅₀ (µM) |

| 12e | 3-Cl | N.D. | >50 | >50 | >50 |

| 12i | 3-I | 0.045 ± 0.005 | 15.6 ± 0.8 | 10.3 ± 1.1 | 28.5 ± 1.3 |

| 12k | 3-CH₃ | 0.038 ± 0.003 | 10.5 ± 0.5 | 8.9 ± 0.9 | 19.3 ± 0.8 |

| 12n | 3-OCH₃ | 0.030 ± 0.008 | 7.3 ± 1.0 | 6.1 ± 0.6 | 13.4 ± 0.5 |

| 12o | 2-OCH₃ | 0.091 ± 0.010 | 20.3 ± 1.2 | 18.4 ± 1.5 | 35.1 ± 2.0 |

| Cabozantinib | (Reference Drug) | 0.005 ± 0.001 | 2.1 ± 0.3 | 3.5 ± 0.4 | 1.8 ± 0.2 |

N.D. = Not Determined

Table 2: G9a Inhibitory Activity of Quinoline Derivatives [7]

| Compound ID | Structure Description | G9a IC₅₀ (µM) |

| 41 | 2,4-diamino-6,7-dimethoxyquinoline derivative | 0.013 ± 0.001 |

| 42 | 2,4-diamino-6,7-dimethoxyquinoline derivative | 0.031 ± 0.003 |

| 34-37 | Desmethoxyquinazoline derivatives | Significantly less active |

Table 3: EZH2 Inhibitory Activity of Methoxyquinoline Derivatives [8]

| Compound ID | Structure Description | EZH2 IC₅₀ (µM) |

| 1 | N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine | 28 |

| 5k | 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | 1.2 |

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to the therapeutic targeting of dimethoxy-methylquinoline derivatives.

Caption: Inhibition of the EGFR-PI3K-AKT-mTOR signaling pathway.

Caption: Mechanism of tubulin polymerization inhibition and cell cycle arrest.

Caption: General experimental workflow for inhibitor discovery.

Detailed Experimental Protocols

The identification and characterization of therapeutic targets for novel compounds rely on a suite of standardized biological assays.

Synthesis of Dimethoxy-Methylquinoline Derivatives

A general procedure for synthesizing quinoline derivatives often involves a cyclization reaction. For instance, the synthesis of 6,7-dimethoxy-4-anilinoquinolines can be achieved by reacting 4-chloro-6,7-dimethoxyquinoline with an appropriate substituted aniline in a solvent like isopropanol, followed by heating at reflux for several hours.[5] The final product is then purified using column chromatography.[5]

In Vitro Cytotoxicity and Proliferation Assays

These assays determine the concentration at which a compound inhibits cell growth or kills cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified by spectrophotometry.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT reagent is added to each well, and the plates are incubated to allow formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is read on a microplate reader.

-

The IC₅₀ (half-maximal inhibitory concentration) is calculated from the dose-response curve.

-

Target-Specific Enzyme Inhibition Assays

These assays measure the direct inhibitory effect of a compound on a specific enzyme.

-

Principle (c-Met Kinase Assay): A Caliper motility shift assay can be used to measure the potency of compounds against c-Met kinase.[5] This method quantifies the conversion of a peptide substrate to its phosphorylated product by the kinase.

-

Methodology:

-

The c-Met enzyme is incubated with the peptide substrate, ATP, and various concentrations of the inhibitor compound in a reaction buffer.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the substrate and product are separated by electrophoresis based on their charge/mass difference.

-

The amount of product formed is quantified, and the IC₅₀ value for the inhibitor is determined.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the impact of a compound on their expression or activation state (e.g., phosphorylation).

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Methodology:

-

Cells are treated with the test compound and then lysed to release their proteins.

-

Protein concentration is determined, and equal amounts are loaded onto an SDS-PAGE gel.

-

Proteins are separated by electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against the protein of interest (e.g., total H3 or H3K27me3).[8]

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.

-

A chemiluminescent substrate is added, and the light emitted is captured on film or by a digital imager. A loading control (e.g., total H3) is used to ensure equal protein loading.[8]

-

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Principle: Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye like propidium iodide (PI). The fluorescence intensity is directly proportional to the amount of DNA.

-

Methodology:

-

Cells are treated with the test compound for a set time (e.g., 48 hours).[10]

-

Cells are harvested, washed, and fixed (e.g., with ethanol).

-

The fixed cells are treated with RNase to remove RNA and then stained with PI.

-

The DNA content of thousands of individual cells is analyzed using a flow cytometer.

-

The resulting data is displayed as a histogram, showing the percentage of cells in each phase of the cell cycle.[10]

-

Conclusion and Future Directions

Dimethoxy-methylquinoline derivatives represent a promising class of compounds with the potential to target a wide range of proteins and pathways implicated in cancer and other diseases. The evidence, largely inferred from structurally related quinolines, points strongly towards RTKs (EGFR, c-Met), histone methyltransferases (G9a, EZH2), and tubulin as high-priority targets. The presence of dimethoxy groups appears crucial for the potent activity of some derivatives, particularly in the inhibition of G9a.[7]

Future research should focus on:

-

Systematic Synthesis and Screening: A library of dimethoxy-methylquinoline isomers should be synthesized and screened against a broad panel of kinases and epigenetic targets to identify specific molecular targets.[1]

-

Structure-Activity Relationship (SAR) Studies: Elucidating the precise structural requirements for optimal activity and selectivity will be crucial for lead optimization.[1]

-

Direct Target Engagement Studies: Validating direct binding to putative targets using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) will be essential.[2]

By building upon the foundational knowledge of the quinoline scaffold, a systematic investigation into these derivatives holds the potential to uncover novel and potent therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KR20210010671A - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds - Google Patents [patents.google.com]

- 7. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

Spectroscopic Profile of 2-Chloro-5,8-dimethoxy-4-methylquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5,8-dimethoxy-4-methylquinoline, a quinoline derivative of interest to researchers and professionals in drug development. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for its analysis.

Molecular Structure and Properties

Chemical Structure:

Molecular Formula: C₁₂H₁₂ClNO₂

Molecular Weight: 237.68 g/mol [1]

CAS Number: 58868-27-2[1]

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in public databases, the following tables summarize expected and representative data based on the analysis of structurally similar quinoline derivatives.[2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | m | 2H | Ar-H |

| ~ 6.8 | s | 1H | Ar-H (H-3) |

| ~ 4.0 | s | 3H | OCH₃ |

| ~ 3.9 | s | 3H | OCH₃ |

| ~ 2.6 | s | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-Cl |

| ~ 155 | C-O |

| ~ 150 | C-O |

| ~ 148 | C-N |

| ~ 145 | Quaternary C |

| ~ 130 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 120 | Quaternary C |

| ~ 115 | Ar-CH |

| ~ 60 | OCH₃ |

| ~ 56 | OCH₃ |

| ~ 18 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | C-H stretch (aromatic) |

| ~ 2950 | Medium | C-H stretch (aliphatic) |

| ~ 1600, 1500, 1450 | Strong | C=C and C=N stretching (quinoline ring) |

| ~ 1250 | Strong | C-O-C stretching (asymmetric) |

| ~ 1050 | Strong | C-O-C stretching (symmetric) |

| ~ 850 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 237/239 | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 222 | [M - CH₃]⁺ |

| 202 | [M - Cl]⁺ |

| 194 | [M - CH₃ - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of quinoline derivatives, adaptable for this compound.[2]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, a typical spectral width of 0-12 ppm is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (0-200 ppm) is necessary, and a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, spectra are recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: For ESI, introduce the sample solution into the ion source via direct infusion or through a liquid chromatography system. For EI, the sample can be introduced via a direct insertion probe or a gas chromatography system. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. CAS#:58868-27-2 | 2-chloro-5,8-dimethoxy-4-methyl-quinoline | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 6. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

An In-depth Technical Guide on the Safety and Handling of 2-Chloro-5,8-dimethoxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-5,8-dimethoxy-4-methylquinoline (CAS No: 58868-27-2), a chemical compound utilized in laboratory and manufacturing settings. Adherence to these guidelines is crucial for ensuring a safe working environment and minimizing potential health risks.

Section 1: Chemical Identification and Physical Properties

This compound is a solid organic compound.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 237.68 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Density | 1.231 g/cm³ | [1] |

| Boiling Point | 378.1°C at 760 mmHg | [1] |

| Flash Point | 182.4°C | [1] |

| Odor | No data available | [1] |

| pH | No data available | [1] |

| Melting/Freezing Point | No data available | [1] |

Section 2: Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure and associated health effects are detailed below.

GHS Classification:

-

Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[1]

-

Eye Irritation (Category 2), H319: Causes serious eye irritation.[1]

Label Elements:

-

Pictogram: GHS06 (Skull and crossbones)[2]

-

Hazard Statements:

-

Precautionary Statements:

To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[1] This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1]

Section 3: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risk.

Handling:

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use in an area with appropriate exhaust ventilation where dust is formed.[1]

Storage:

-

Store in a cool place.[1]

-

Keep the container tightly closed in a dry and well-ventilated location.[1]

-

The substance is stable under recommended storage conditions.[1]

Section 4: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for personnel safety.

| Exposure Control | Recommendation | Reference |

| Engineering Controls | Provide appropriate exhaust ventilation at places where dust is formed. | [1] |

| Eye/Face Protection | Use a face shield and safety glasses. Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). | [1] |

| Skin Protection | Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. | [1] |

| Respiratory Protection | Respiratory protection is necessary when dusts are formed. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | [1] |

Section 5: First Aid Measures

In the event of exposure, immediate medical attention is required.

| Exposure Route | First Aid Protocol | Reference |

| General Advice | Consult a physician. Show this safety data sheet to the doctor in attendance. | [1] |

| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |

| In Case of Skin Contact | Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician. | [1] |

| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1] |

| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately. | [1] |

Section 6: Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Special Hazards: The nature of decomposition products is not known.[1]

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release:

-

Personal Precautions: Wear respiratory protection. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[1]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]

-

Containment and Cleanup: Pick up and arrange for disposal without creating dust. Keep in suitable, closed containers for disposal.[1]

Section 7: Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are limited.

| Toxicological/Ecological Parameter | Data | Reference |

| Acute Toxicity | Oral (Category 3): Toxic if swallowed. | [1] |

| Skin Corrosion/Irritation | No data available | |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [1] |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | |

| Specific Target Organ Toxicity (Single Exposure) | No data available | |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | |

| Aspiration Hazard | No data available | |

| Ecological Toxicity | No data available | [1] |

| Persistence and Degradability | No data available | [1] |

| Bioaccumulative Potential | No data available | [1] |

| Mobility in Soil | No data available | [1] |

Section 8: Disposal and Transportation

Disposal:

-

Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

-

The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Dispose of contaminated packaging as an unused product.[1]

Transportation:

-

UN Number: 2811[1]

-

UN Proper Shipping Name: TOXIC SOLID, ORGANIC, N.O.S. (this compound)[1]

-

Transport Hazard Class: 6.1[1]

-

Packaging Group: III[1]

-

Environmental Hazards: Not classified as a marine pollutant.[1]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.

References

The Quinoline Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and discovery of substituted quinolines, a class of heterocyclic compounds that have become a cornerstone of medicinal chemistry. From their initial isolation from coal tar to their role in combating malaria, bacterial infections, and cancer, the quinoline scaffold has proven to be a remarkably versatile platform for drug development. This document provides a comprehensive overview of key historical milestones, detailed experimental protocols for foundational synthetic methods, a compilation of quantitative biological data, and visualizations of crucial signaling pathways to serve as a vital resource for professionals in the field.

A Journey Through Time: The Discovery and Historical Significance of Quinolines

The story of quinoline begins in the 19th century with its initial extraction from coal tar. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated the compound, which he named "leukol".[1][2] Shortly after, in 1842, Charles Gerhardt obtained a compound he called "Chinolein" or "Chinoilin" through the distillation of quinine with a strong base.[1] It was later recognized that these two substances were, in fact, the same molecule.[1]

The true potential of quinolines in medicine was unlocked with the study of natural products. Quinine, an alkaloid extracted from the bark of the cinchona tree, had been used for centuries to treat malaria.[3][4] The isolation of quinine in 1820 by French chemists laid the groundwork for understanding its structure and mechanism of action, which involves interfering with the parasite's hemoglobin breakdown pathway.[4][5]

The success of quinine spurred the development of synthetic quinoline-based antimalarials. A significant breakthrough came in 1934 with the synthesis of Resochin (chloroquine) by German scientists.[3] Chloroquine, a 4-aminoquinoline, proved to be a highly effective and widely used antimalarial for many years.[3][4][6] However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the continued development of new quinoline derivatives.[6]

Another major chapter in the history of substituted quinolines began in 1962 with the discovery of nalidixic acid, the first synthetic quinolone antibiotic.[7][8][9][10][11] This discovery, a by-product of chloroquine synthesis, opened the door to a new class of antibacterial agents.[7] The subsequent development of fluoroquinolones in the 1970s and 1980s, such as norfloxacin and ciprofloxacin, revolutionized the treatment of bacterial infections with their broad spectrum of activity.[7][8][10] These compounds exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8]

Beyond infectious diseases, substituted quinolines have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, making them a privileged scaffold in modern drug discovery.[5][12][13][14]

Foundational Synthesis: Detailed Experimental Protocols

The construction of the quinoline ring system has been the subject of extensive research, leading to the development of several named reactions that are now classical methods in organic synthesis.

The Skraup Synthesis (1880)

One of the oldest and most well-known methods for preparing quinolines, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[15][16][17] The reaction is notoriously exothermic and requires careful control.[15]

Detailed Experimental Protocol for the Synthesis of Quinoline:

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene (as an oxidizing agent), and ferrous sulfate heptahydrate (to moderate the reaction).[7][18]

-

Procedure:

-

In a large, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.[7][18]

-

Add ferrous sulfate heptahydrate to the mixture.[7]

-

Gently heat the mixture in an oil bath to initiate the reaction. The reaction is highly exothermic, and the temperature should be carefully controlled.[7][18]

-

Maintain the oil bath temperature at 140-150°C for 3-4 hours.[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.[7]

-

Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[7]

-

Perform steam distillation to isolate the crude quinoline.[7]

-

Separate the quinoline layer from the aqueous layer in the distillate.[7]

-

Dry the crude quinoline over a suitable drying agent (e.g., anhydrous sodium sulfate) and purify by fractional distillation. Collect the fraction boiling at 235-237°C.[7]

-

The Doebner-von Miller Reaction (1881)

This reaction provides a route to quinolines through the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from an aldol condensation.[19][20]

Detailed Experimental Protocol for the Synthesis of 2-Methylquinoline:

-

Materials: Aniline, 6 M hydrochloric acid, crotonaldehyde, toluene, and a concentrated solution of sodium hydroxide.[21]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.[21]

-

In a separate addition funnel, dissolve crotonaldehyde in toluene.[21]

-

Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[21]

-

After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[21]

-

Upon completion, allow the mixture to cool to room temperature.[21]

-

Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[21]

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[21]

-

Combine the organic extracts, dry over a suitable drying agent, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or chromatography.

-

The Friedländer Synthesis (1882)

The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[5][9][12][13][15]

Detailed Experimental Protocol for the Synthesis of a Polysubstituted Quinoline (Catalyst-based):

-

Materials: 2-Aminobenzophenone, acetylacetone, a copper-based metal-organic framework (MOF) catalyst (e.g., Cu-BTC), and toluene.[12]

-

Procedure:

-

In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).[12]

-

Add toluene (5 mL) as the solvent.[12]

-

Heat the reaction mixture to 100°C and stir for 2 hours.[12]

-

Monitor the reaction progress by TLC.[12]

-

After the reaction is complete, cool the mixture to room temperature.[12]

-

Separate the catalyst by filtration.[12]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-